Structural Basis for Grp94 Selectivity: Phe199 Displacement and S2 Subpocket Insertion Distinguishes PU-H54 from Hsp90α-Bound Conformation
Crystallographic analysis reveals that PU-H54 bound to the N-terminal domain of Grp94 (PDB 3O2F) induces a distinctive conformational rearrangement not observed in the PU-H54-Hsp90α complex (PDB 3O0I) [1]. In the Grp94-bound structure, residue Phe199 swings away from the ATP-binding pocket, unveiling a deep hydrophobic cleft into which the X2-Ar functional group of PU-H54 inserts via a backward-bent conformation . This structural adaptation is stabilized by unique residue contacts within the Grp94 S2 subpocket that are absent in Hsp90α [2]. The resolution of the Grp94-PU-H54 co-crystal structure is 2.00 Å (R-Value Free: 0.269, R-Value Work: 0.234), while the Hsp90α-PU-H54 structure (PDB 3O0I) was solved at 1.47 Å resolution, both providing high-confidence atomic-level detail [1][3].
| Evidence Dimension | Ligand-induced conformational change and binding pocket architecture |
|---|---|
| Target Compound Data | PU-H54 bound to Grp94 N-domain (PDB 3O2F): Phe199 displaced, X2-Ar group adopts backward-bent conformation inserting into hydrophobic cleft; resolution 2.00 Å |
| Comparator Or Baseline | PU-H54 bound to Hsp90α N-domain (PDB 3O0I): No Phe199-equivalent displacement; distinct binding pose without S2 subpocket insertion; resolution 1.47 Å |
| Quantified Difference | Qualitative structural divergence: presence versus absence of S2 subpocket engagement and Phe199 conformational rearrangement |
| Conditions | X-ray diffraction of recombinant N-terminal domains; Grp94 (Canis lupus familiaris) expressed in E. coli BL21(DE3); Hsp90α (Homo sapiens) expressed in E. coli |
Why This Matters
This structural differentiation provides the mechanistic explanation for Grp94 selectivity, enabling researchers to attribute observed biological effects specifically to Grp94 inhibition rather than off-target Hsp90α/β engagement.
- [1] Seidler PM, Gewirth DT. Structure of the N-domain of GRP94 bound to the HSP90 inhibitor PU-H54. PDB ID: 3O2F. Deposited: 2010-07-22. Released: 2011-10-05. Resolution: 2.00 Å. R-Value Free: 0.269, R-Value Work: 0.234. View Source
- [2] Patel PD, Yan P, Seidler PM, Patel HJ, Sun W, Yang C, Que NS, Taldone T, Finotti P, Stephani RA, Gewirth DT, Chiosis G. Paralog-selective Hsp90 inhibitors define tumor-specific regulation of HER2. Nat Chem Biol. 2013;9(11):677-684. View Source
- [3] Seidler PM, Gewirth DT. Structure of the human Hsp90-alpha N-domain bound to the hsp90 inhibitor PU-H54. PDB ID: 3O0I. Deposited: 2010-07-19. Released: 2011-10-05. Resolution: 1.47 Å. View Source
